Acide 2-éthoxy-5-méthylphénylboronique

Vue d'ensemble

Description

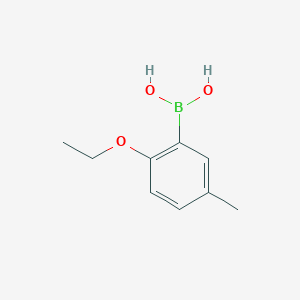

2-Ethoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is characterized by the presence of ethoxy, methyl, and phenyl functional groups attached to a boronic acid moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxy-5-methylphenylboronic acid plays a significant role in organic synthesis, primarily in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Table 1: Key Properties for Cross-Coupling Reactions

| Property | Value |

|---|---|

| Log P (octanol-water) | 0.33 |

| Solubility | 2.41 mg/ml |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 1.67 |

These properties indicate that the compound is suitable for use in various solvent systems and can be effectively utilized in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, boronic acids are known for their ability to interact with biomolecules, making them valuable in drug discovery and development. 2-Ethoxy-5-methylphenylboronic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.

Case Study: Inhibition of Proteasomes

A study demonstrated that derivatives of boronic acids, including 2-Ethoxy-5-methylphenylboronic acid, showed promising results as proteasome inhibitors, which are critical in cancer therapy. The compound's structure allows it to bind effectively to the active sites of proteasomes, thereby inhibiting their function and leading to cancer cell apoptosis .

Environmental and Safety Considerations

When handling 2-Ethoxy-5-methylphenylboronic acid, it is essential to consider safety protocols due to its irritant properties:

Table 2: Safety Data

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Proper laboratory practices should be followed to minimize exposure and ensure safety during experiments .

Mécanisme D'action

Target of Action

2-Ethoxy-5-methylphenylboronic acid is a type of boronic acid derivative Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets in a controlled manner.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2-Ethoxy-5-methylphenylboronic acid may be involved in similar biochemical transformations.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18001) and its solid form , suggest that it may have good bioavailability.

Result of Action

Given its potential involvement in suzuki-miyaura coupling reactions , it may play a role in the synthesis of various biologically active molecules.

Action Environment

Like other boronic acids, its stability and reactivity may be influenced by factors such as ph and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethoxy-5-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Ethoxy-5-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Bases: Like potassium carbonate or sodium hydroxide for substitution reactions

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethoxy-5-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methyl group.

3-Bromo-2-ethoxy-5-methylphenylboronic acid: Contains a bromine atom, making it more reactive in certain reactions.

Uniqueness

2-Ethoxy-5-methylphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ethoxy and methyl groups offer steric and electronic properties that can influence reaction outcomes, making it a valuable compound in organic synthesis .

Activité Biologique

Overview

2-Ethoxy-5-methylphenylboronic acid (CAS Number: 123291-97-4) is a boronic acid derivative characterized by its ethoxy, methyl, and phenyl functional groups. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. Its unique structure allows it to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Target of Action

Boronic acids, including 2-Ethoxy-5-methylphenylboronic acid, are known to interact with various biological targets such as enzymes and receptors. They typically form reversible covalent bonds with these targets, which can lead to modulation of enzymatic activity and cellular processes.

Mode of Action

The mode of action involves the binding of the boronic acid moiety to specific amino acid residues in proteins, particularly serine and threonine. This interaction can inhibit or activate enzyme functions, thereby influencing cellular signaling pathways and metabolic processes.

Biochemical Pathways

Boronic acids are widely utilized in biochemical applications due to their ability to form complexes with diols and other nucleophiles. This property is particularly useful in the synthesis of complex organic molecules and in drug design. The Suzuki-Miyaura coupling reaction is one of the primary pathways where 2-Ethoxy-5-methylphenylboronic acid is employed, facilitating the formation of biaryls and other derivatives.

Pharmacokinetics

The pharmacokinetic properties of 2-Ethoxy-5-methylphenylboronic acid are influenced by its molecular weight (180.01 g/mol) and solubility characteristics. These factors affect its bioavailability and distribution within biological systems.

Cellular Effects

Research indicates that 2-Ethoxy-5-methylphenylboronic acid can modulate various cellular functions. For instance, it has been shown to influence gene expression and cellular metabolism by inhibiting proteasome activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can alter gene expression profiles within cells.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that 2-Ethoxy-5-methylphenylboronic acid exhibits selective inhibition against certain enzymes involved in metabolic pathways. For example, it has been tested against proteasomes and other enzymes critical for cellular function, showing potential therapeutic applications in cancer treatment .

- Cell Viability Assays : In assays conducted on HEK293 cells, the compound did not exhibit cytotoxic effects at tested concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Applications in Scientific Research

2-Ethoxy-5-methylphenylboronic acid has diverse applications across several fields:

- Organic Synthesis : It is extensively used as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Medicinal Chemistry : The compound serves as a precursor for developing boron-containing drugs aimed at various diseases, including cancer.

- Material Science : It is utilized in creating advanced materials such as polymers and electronic devices due to its unique chemical properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2-Ethoxy-5-methoxyphenylboronic acid | Methoxy group instead of methyl | Similar applications in organic synthesis |

| 3-Bromo-2-ethoxy-5-methylphenylboronic acid | Bromine atom enhances reactivity | More reactive in certain chemical reactions |

Propriétés

IUPAC Name |

(2-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGGTPGSWHNQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404914 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-97-4 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.